molecular formula C19H21N3O2 B2672030 N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-13-3

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No.: B2672030
CAS No.: 477855-13-3
M. Wt: 323.396
InChI Key: PIEBEZOMRIIWSS-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine is a quinazoline derivative characterized by a 6,7-dimethoxyquinazolin-4-amine core substituted with a 4-isopropylphenyl group. Quinazoline-based compounds are widely studied for their kinase-inhibitory properties, particularly targeting receptors such as EGFR (epidermal growth factor receptor) and FGFR (fibroblast growth factor receptor) .

Properties

IUPAC Name

6,7-dimethoxy-N-(4-propan-2-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)13-5-7-14(8-6-13)22-19-15-9-17(23-3)18(24-4)10-16(15)20-11-21-19/h5-12H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEBEZOMRIIWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Isopropylphenyl Group: The 4-isopropylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-isopropylphenyl is coupled with a halogenated quinazoline intermediate in the presence of a palladium catalyst.

    Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

Antihypertensive Activity

Mechanism of Action:
The compound has been identified as having significant antihypertensive properties. Its mechanism involves the relaxation of smooth muscle in blood vessels, which leads to vasodilation and a subsequent decrease in blood pressure. Unlike some other antihypertensive agents that may cause orthostatic hypotension due to alpha-adrenergic receptor blocking, this compound exhibits a weaker interaction with these receptors while maintaining a potent hypotensive effect .

Clinical Studies:
Research has demonstrated that N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine can effectively lower blood pressure in spontaneously hypertensive rats. The compound was administered orally and showed a sustained hypotensive effect without significant side effects associated with traditional antihypertensives . This suggests its potential utility in managing essential hypertension and renal hypertension.

Anti-Cancer Properties

Inhibition of Angiogenesis:
Recent studies suggest that quinazoline derivatives, including this compound, may also serve as anti-cancer agents through their ability to inhibit angiogenesis—the process by which tumors develop new blood vessels . By targeting protein tyrosine kinases involved in angiogenesis, these compounds could potentially impede tumor growth and metastasis.

Case Studies:
In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cell lines by disrupting the signaling pathways necessary for tumor growth. The specific binding affinity to various receptors has been evaluated, indicating that these compounds can selectively target cancer cells while sparing normal cells .

Pharmacological Evaluation

Structure-Activity Relationship (SAR):
The pharmacological evaluation of this compound has included extensive structure-activity relationship studies. These studies help elucidate which modifications to the chemical structure enhance efficacy and reduce toxicity. For instance, variations in substituents on the quinazoline ring have been shown to significantly impact both antihypertensive and anti-cancer activities .

Summary of Findings

Application Mechanism Evidence
AntihypertensiveSmooth muscle relaxation leading to vasodilationEffective in lowering blood pressure in hypertensive rat models without causing orthostatic hypotension .
Anti-cancerInhibition of angiogenesis via protein tyrosine kinase inhibitionIn vitro studies showing reduced proliferation of cancer cell lines .
Structure-Activity RelationshipModifications enhance efficacy and reduce toxicityVariations on the quinazoline structure improve binding affinity and selectivity .

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of quinazolinamine derivatives is highly dependent on the substituent attached to the phenyl ring. Below is a comparative analysis based on substituent type, molecular properties, and biological activity:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Weight<sup>a</sup> Key Targets Biological Activity References
N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine 4-isopropylphenyl 353.4<sup>b</sup> Inferred: Kinases Hypothesized kinase inhibition (analog-based)
AG1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine) 3-chlorophenyl 317.7 EGFR, ERBB4 Inhibits EGFR/ERBB4 signaling; attenuates HBEGF-induced thyroid cancer cell motility
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine 4-chloro-2-fluorophenyl 352.2 FGFR1, VGFR FGFR1 inhibition; potential anti-angiogenic activity
FPD-95 (N-(4-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine) 4-fluorophenyl 297.3 Not explicitly reported Structural similarity suggests kinase targeting
N-(4-methylbenzyl)-6,7-dimethoxy-4-quinazolinamine 4-methylbenzyl 309.4 DNMT1, EHMT1 Epigenetic modulation (e.g., DNA methylation inhibition)

<sup>a</sup> Calculated using molecular formulas from evidence.
<sup>b</sup> Derived from formula C19H21N3O2.

Key Observations:

Substituent Bulk and Lipophilicity :

  • The 4-isopropylphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., 3-chloro, 4-fluoro). This may enhance membrane permeability but reduce binding specificity .
  • Halogenated derivatives (e.g., AG1478) exhibit moderate polarity, balancing solubility and target engagement .

Target Selectivity :

  • AG1478 (3-chloro substituent) is a well-characterized EGFR/ERBB4 inhibitor, suppressing HBEGF-driven thyroid cancer metastasis .
  • 4-Chloro-2-fluoro-substituted analogs show FGFR1 inhibition, suggesting substituent position (para vs. ortho) critically influences target preference .

Epigenetic vs. Kinase Activity :

  • Benzyl-substituted derivatives (e.g., N-(4-methylbenzyl)-6,7-dimethoxy-4-quinazolinamine) diverge functionally, targeting epigenetic enzymes (DNMT1, EHMT1) rather than kinases .

Pharmacological and Clinical Implications

  • 4-Chloro-2-fluoro analog : Preclinical studies highlight FGFR1 inhibition (IC50 ~10 nM), positioning it as a candidate for anti-angiogenic therapies .

Biological Activity

N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is recognized for its pharmacological properties. The synthesis typically involves:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the 4-Isopropylphenyl Group : This is often performed via Suzuki-Miyaura coupling.
  • Methoxylation : The methoxy groups at positions 6 and 7 are introduced using methylation reagents.

These synthetic routes allow for the modification of the quinazoline structure to enhance biological activity and selectivity against specific targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It may modulate receptor functions, leading to downstream biological effects that can influence cellular signaling pathways.

The specific molecular targets can vary based on the biological context, which influences its therapeutic potential.

Anticancer Properties

Research has highlighted the anticancer potential of quinazoline derivatives. For instance:

  • A series of quinazoline derivatives demonstrated significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer cells. The ability to inhibit these transporters can enhance the efficacy of anticancer drugs by increasing their intracellular concentrations .
  • Molecular docking studies indicate that quinazoline derivatives can effectively bind to various cancer-related targets, suggesting their role as promising anticancer agents .

Antiviral Activity

Recent studies have explored the antiviral properties of quinazoline derivatives against coronaviruses:

  • A related study identified compounds with high anti-MERS-CoV activities, emphasizing the potential for quinazoline derivatives in treating viral infections. The ability to inhibit viral replication was linked to structural modifications within the quinazoline framework .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities:

  • It has shown promise as an inhibitor for various kinases involved in cancer progression. The structural characteristics contribute to its binding affinity and specificity for these enzymes .

Case Studies

  • Study on Anticancer Activity :
    • A recent study synthesized a range of quinazoline derivatives and evaluated their cytotoxic effects against breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values in the low micromolar range .
  • Antiviral Screening :
    • In a screening for antiviral compounds against MERS-CoV, several quinazoline derivatives were identified as potent inhibitors, demonstrating low cytotoxicity and favorable pharmacokinetic properties in preclinical models .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains isopropyl and methoxy groupsAnticancer, antiviral
N-(4-isopropylphenyl)-4-quinazolinamineLacks methoxy groupsReduced biological activity
6,7-Dimethoxy-4-quinazolinamineLacks isopropyl groupDifferent binding affinity

This table illustrates how modifications in the chemical structure impact biological activity and pharmacological properties.

Q & A

Advanced Research Question

  • Kinase Profiling : Use competitive binding assays (e.g., ATP-GloTM^\text{TM}) against a panel of 50+ kinases, focusing on EGFR, ERBB4, and VEGFR families due to structural similarity to AG1478 .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets, prioritizing conserved residues like Lys721 in EGFR .
  • CRISPR Knockout Validation : Compare compound efficacy in wild-type vs. EGFR/ERBB4-knockout cell lines .

What experimental strategies optimize selectivity against off-target kinases?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Modify the isopropylphenyl substituent to reduce steric clashes with non-target kinases. For example, fluorination at the 3-position of the phenyl ring improved selectivity in related compounds .
  • Kinome-Wide Screening : Use multiplex inhibitor bead (MIB) assays to quantify off-target binding .
  • Dynamic Pharmacophore Modeling : Simulate conformational changes in kinase domains to refine substituent design .

What safety protocols are critical when handling this compound in vitro?

Basic Research Question

  • Storage : Keep in airtight containers at 4°C, away from light and moisture, to prevent decomposition .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash with 10% ethanol followed by soap .
  • Toxicity Screening : Pre-test in immortalized hepatocyte lines (e.g., HepG2) to assess hepatotoxicity thresholds .

How can computational modeling predict interactions with non-kinase targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers or with G-protein-coupled receptors (GPCRs) using CHARMM force fields .
  • Druggability Assessment : Use Schrödinger’s SiteMap to identify cryptic binding pockets in non-kinase proteins (e.g., fructose-1,6-bisphosphatase) .

How should researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Advanced Research Question

  • Assay Standardization : Replicate experiments using consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., A549 for EGFR-driven cancers) .
  • Meta-Analysis : Pool data from kinase profiling studies (e.g., PubChem BioAssay) to identify outliers and adjust for batch effects .

What structural modifications enhance blood-brain barrier (BBB) penetration for neuro-oncology applications?

Advanced Research Question

  • LogP Optimization : Introduce polar groups (e.g., -OH or -NH2_2) to reduce logP from ~3.5 (parent compound) to 2.0–2.5, balancing lipophilicity and solubility .
  • P-Glycoprotein Efflux Assays : Test compound retention in MDCK-MDR1 cells to assess BBB permeability .

How can proteomics identify off-target effects in transcriptomic pathways?

Advanced Research Question

  • Phosphoproteomics : Use TiO2_2-based enrichment and LC-MS/MS to map kinase signaling perturbations .
  • RNA-Seq : Compare treated vs. untreated cells for differential expression of MAPK/STAT3 pathways, which are regulated by EGFR/ERBB4 .

What formulation strategies improve in vivo stability for preclinical trials?

Advanced Research Question

  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life and reduce hepatic clearance .
  • pH-Sensitive Delivery : Design micelles that release the compound at tumor microenvironments (pH ~6.5) .

How does this compound synergize with immune checkpoint inhibitors in combination therapies?

Advanced Research Question

  • Co-Dosing Experiments : Administer with anti-PD-1 antibodies in syngeneic mouse models (e.g., MC38 colorectal cancer) and quantify CD8+^+ T-cell infiltration .
  • Cytokine Profiling : Measure IL-6 and IFN-γ levels via ELISA to assess immune activation .

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